(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Overview
Description
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-glutamic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.
Esterification: The carboxylic acid groups are esterified using benzyl alcohol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Methylation: The methyl group is introduced via alkylation using methyl iodide and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Scientific Research Applications
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The benzyl and methyl groups provide hydrophobic interactions that enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl 5-methyl 2-amino pentanedioate: Lacks the Boc protection, making it more reactive but less stable.
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate: Contains an additional methylene group, altering its steric and electronic properties.
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)butanedioate: Shorter carbon chain, affecting its reactivity and binding properties.
Uniqueness
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The Boc protection offers temporary stability during synthetic transformations, while the benzyl and methyl groups contribute to its versatility in various chemical reactions and biological applications.
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNYLGPAZLJGL-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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